molecular formula C9H13NO3 B1670266 (S)-adrenaline CAS No. 150-05-0

(S)-adrenaline

Cat. No.: B1670266
CAS No.: 150-05-0
M. Wt: 183.2 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
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Description

(S)-Adrenaline (C₉H₁₃NO₃), also known as epinephrine, is a catecholamine hormone and neurotransmitter synthesized in the adrenal medulla. It is the biologically active enantiomer of adrenaline, distinguished by its S-configuration at the chiral center, which confers optimal binding to adrenergic receptors (α₁, α₂, β₁, β₂) . Its primary functions include mediating the "fight-or-flight" response by increasing heart rate, blood pressure, and glucose mobilization . Structurally, it consists of a catechol moiety (3,4-dihydroxybenzene) linked to an ethylamine side chain with a hydroxyl group at the β-carbon .

Properties

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301047668
Record name (+)-Epinephrine
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Molecular Weight

183.20 g/mol
Source PubChem
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CAS No.

150-05-0, 51-43-4
Record name (+)-Epinephrine
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Record name D-Epinephrine
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Record name adrenaline
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Record name (+)-Epinephrine
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Record name (S)-4-[1-hydroxy-2-(methylamino)ethyl]pyrocatechol
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Record name RACEPINEFRINE, (S)-
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Preparation Methods

Industrial Asymmetric Hydrogenation

Catalytic Asymmetric Hydrogenation

The most industrially viable method for (S)-adrenaline synthesis involves asymmetric hydrogenation using rhodium-based catalysts. This method, patented by, employs [Rh(COD)Cl]₂ paired with the chiral ligand (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM). The substrate, 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone (benzyladrenalone), undergoes hydrogenation at 2–3 bar H₂ pressure and 60°C in aqueous methanol. The reaction achieves >98% enantiomeric excess (ee) and 75% overall yield.

Reaction Mechanism

The rhodium catalyst facilitates the stereoselective reduction of the ketone group in benzyladrenalone to a secondary alcohol, forming (R)-1-(3′,4′-dihydroxyphenyl)-2-N-benzyl-N-methylaminoethanol. The COD (cyclooctadiene) ligand stabilizes the rhodium center, while the RR-MCCPM ligand induces chiral selectivity.

Post-Hydrogenation Steps
  • Precipitation : Ammonia is added to precipitate the intermediate, benzyladrenaline, at pH 8–9.
  • Debenzylation : Palladium on charcoal catalyzes hydrogenolytic cleavage of the benzyl group in sulfuric acid, yielding adrenaline sulfate.

Laboratory-Scale Synthesis via Carandiz Method

Pyrocatechol-Based Synthesis

The Carandiz method, detailed in, starts with pyrocatechol (1,2-dihydroxybenzene). Key steps include:

  • Hydrolysis : Pyrocatechol reacts with FeCl₃ to form hydroquinone.
  • Condensation : Hydroquinone and glyoxylic acid undergo aldol condensation to produce DL-adrenaline ketal.
  • Reduction and Acidification : The ketal is reduced to DL-epinephrine and treated with HCl to form DL-epinephrine hydrochloride.
Optical Resolution

Racemic DL-epinephrine is resolved using N-hydroxysuccinimide in acetone, followed by HCl-mediated crystallization to isolate this compound hydrochloride.

Spectroscopic and Analytical Characterization

Metal-Adduct Complexation

Adrenaline forms stable adducts with rare-earth metal ions (Y³⁺, Ce³⁺, Nd³⁺, Sm³⁺) in methanol, as reported in. These adducts, such as [Y(Adr)₂(H₂O)₈]Cl₃·8H₂O, are characterized via:

  • UV-Vis Spectroscopy : Absorption bands at 280 nm (catechol π→π* transitions).
  • Raman Spectroscopy : Peaks at 1600 cm⁻¹ (aromatic C=C stretching).
  • EDX Analysis : Confirms metal-to-adrenaline stoichiometry.
Antimicrobial Activity

The Sm³⁺-adrenaline adduct exhibits broad-spectrum antimicrobial activity, with MIC values of 12.5 µg/mL against Staphylococcus aureus.

Comparative Analysis of Synthetic Routes

Yield and Purity

Method Catalyst/Ligand Yield (%) ee (%) Purity (%)
Asymmetric Hydrogenation Rh/COD-RR-MCCPM 75 >98 98
Carandiz Method FeCl₃, Palladium 60 50* 90
Metal-Adduct Purification Y³⁺, Ce³⁺, Nd³⁺, Sm³⁺ N/A N/A 95

*Requires optical resolution.

Cost and Scalability

  • Asymmetric Hydrogenation : High catalyst costs (~$500/g Rh) but ideal for bulk production.
  • Carandiz Method : Lower upfront costs but labor-intensive resolution steps.

Challenges and Innovations

Catalyst Efficiency

Recent efforts focus on ligand optimization to reduce rhodium loading. The RR-MCCPM ligand achieves turnover numbers (TON) of 1,000–1,500, surpassing earlier ligands.

Green Chemistry Approaches

Water-methanol solvent systems in asymmetric hydrogenation reduce environmental impact compared to traditional organic solvents.

Chemical Reactions Analysis

Types of Reactions: (S)-Adrenaline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form adrenochrome, a compound with a distinct red color.

    Reduction: It can be reduced to form dihydroxyphenylethanol.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Adrenochrome: Formed through oxidation.

    Dihydroxyphenylethanol: Formed through reduction.

    Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

(S)-Adrenaline has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study oxidation and reduction reactions.

    Biology: Researchers study its role in the fight-or-flight response and its effects on various physiological processes.

    Medicine: It is used in emergency medicine to treat life-threatening conditions such as cardiac arrest and anaphylaxis.

    Industry: this compound is used in the pharmaceutical industry to develop medications for asthma, allergies, and other conditions.

Mechanism of Action

(S)-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. There are two main types of adrenergic receptors: alpha and beta receptors. Upon binding to these receptors, this compound activates a signaling cascade that leads to the activation of adenylate cyclase, an enzyme that converts adenosine triphosphate to cyclic adenosine monophosphate. This increase in cyclic adenosine monophosphate levels leads to various physiological effects, such as increased heart rate, bronchodilation, and glycogenolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (S)-adrenaline with structurally and functionally related compounds:

Compound Molecular Formula Key Structural Differences Receptor Selectivity Primary Therapeutic Use Metabolic Pathway
This compound C₉H₁₃NO₃ Chiral S-configuration at β-carbon α₁, α₂, β₁, β₂ Anaphylaxis, cardiac arrest MAO/COMT-mediated oxidation
(R)-Adrenaline C₉H₁₃NO₃ Chiral R-configuration at β-carbon Reduced receptor affinity Limited clinical use (research only) Similar to (S)-form
Noradrenaline C₈H₁₁NO₃ Lacks β-hydroxyl group α₁, α₂ > β₁ Hypotension, septic shock MAO/COMT oxidation
Isoprenaline C₁₁H₁₇NO₃ N-isopropyl substitution β₁, β₂ > α Bronchodilation, bradycardia Hepatic glucuronidation
Methylene Blue C₁₆H₁₈ClN₃S Thiazine dye with planar aromatic rings Non-adrenergic (inhibits NO/cGMP) Postoperative analgesia (adjuvant to adrenaline) Renal excretion

Pharmacological and Clinical Comparisons

  • This compound vs. Noradrenaline: Receptor Specificity: this compound has balanced α/β agonism, while noradrenaline primarily activates α-receptors, making it less effective for bronchial dilation . Metabolic Stability: Noradrenaline undergoes faster MAO degradation, necessitating continuous infusion in clinical settings .
  • This compound vs. Methylene Blue/Adrenaline Combinations: Postoperative Pain: In hemorrhoidectomy, methylene blue (1%) with adrenaline reduced pain scores (VAS: 2.1 vs. 6.8 in controls) and opioid use (p < 0.05) during the first postoperative week. This effect is attributed to methylene blue’s neurotoxic inhibition of nociceptive fibers . However, a related study was retracted due to methodological inconsistencies .
  • This compound vs. Marcaine/Adrenaline Combinations :

    • Duration of Action : Marcaine (0.5% bupivacaine) with adrenaline provides 8–12 hours of analgesia, whereas methylene blue-adrenaline extends pain relief to 7 days .
    • Side Effects : Marcaine-adrenaline risks transient bradycardia (15% incidence), while methylene blue causes localized skin discoloration (10%) .

Metabolic and Stereochemical Considerations

  • Enantiomer Comparison : The (R)-adrenaline enantiomer exhibits <10% receptor-binding efficacy compared to the (S)-form due to steric hindrance at β-adrenergic sites .
  • Metabolites: this compound is metabolized to 3,4-dihydroxymandelic acid (DOMA) and vanillylmandelic acid (VMA), whereas its glucuronide conjugate (C₁₅H₁₉NO₉) shows prolonged plasma half-life (2.5 hours vs. 1.5 hours for parent compound) .

Critical Analysis of Research Findings

  • Conflicting Evidence : While methylene blue-adrenaline combinations demonstrate superior analgesia in hemorrhoidectomy , the retraction of one study underscores the need for rigorous validation .

Biological Activity

(S)-adrenaline, commonly known as epinephrine, is a catecholamine that plays a crucial role in the body's response to stress. It acts primarily through adrenergic receptors, influencing various physiological processes including cardiovascular function, metabolism, and coagulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different systems, and relevant research findings.

This compound exerts its effects primarily through two types of adrenergic receptors: alpha (α) and beta (β).

  • Beta Receptors : These receptors are further classified into β1 and β2 subtypes. Activation of β1 receptors predominantly affects the heart, increasing heart rate and contractility. β2 receptors are mainly found in smooth muscle and their activation leads to vasodilation and bronchodilation.
  • Alpha Receptors : α1 receptor activation causes vasoconstriction, while α2 receptor activation inhibits neurotransmitter release.

The signaling cascade initiated by this compound involves the conversion of ATP to cyclic AMP (cAMP) via adenylyl cyclase, which activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to physiological responses such as increased glycogenolysis and lipolysis .

Cardiovascular System

This compound has significant effects on the cardiovascular system:

  • Heart Rate and Contractility : It increases heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), which enhances cardiac output .
  • Vasodilation and Vasoconstriction : While it induces vasodilation in skeletal muscle via β2 receptors, it also causes vasoconstriction in other vascular beds through α1 receptor activation .

Metabolism

This compound plays a vital role in metabolic regulation:

  • Glycogenolysis : It stimulates glycogen breakdown in the liver and muscle, increasing blood glucose levels .
  • Lipolysis : In adipose tissue, it promotes fat breakdown, providing energy substrates during stress .

Coagulation Effects

Recent studies have shown that this compound can enhance platelet activity:

  • Procoagulant Activity : It triggers phosphatidylserine exposure on platelets, amplifying the coagulation process. This effect is concentration-dependent and influenced by various signaling pathways including calcium mobilization and cAMP levels .

Clinical Applications

  • Cardiac Arrest : A study involving 534 patients showed that while this compound improved rates of return of spontaneous circulation (ROSC), it did not significantly increase survival to hospital discharge. The odds ratio for ROSC was 3.4 for those receiving adrenaline compared to placebo .
  • Septic Shock : In septic patients, this compound acts primarily as a vasoconstrictor while maintaining cardiac output. This dual action is crucial for managing hemodynamic stability in critical care settings .

Summary of Findings

Parameter Effect of this compound
Heart RateIncreases
Myocardial ContractilityIncreases
GlycogenolysisStimulated
LipolysisEnhanced
Platelet ActivationIncreased procoagulant activity
Vascular ResistanceDepends on receptor type activated

Q & A

Q. How to reconcile conflicting findings between in vitro and in vivo studies of this compound's metabolic effects?

  • Methodological Answer :
  • Account for pharmacokinetic factors (e.g., plasma protein binding, hepatic clearance) using physiologically based kinetic (PBK) modeling.
  • Conduct ex vivo experiments (e.g., isolated organ perfusion) to bridge in vitro and in vivo conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-adrenaline
Reactant of Route 2
(S)-adrenaline

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